Zinc telluride can be synthesized using several methods, each with distinct parameters that influence the final product's properties.
1. Chemical Bath Deposition:
2. Hydrothermal Method:
3. Aqueous Chemical Precipitation:
4. Nanocrystal Synthesis:
Zinc telluride crystallizes in the cubic zinc blende structure, which is characterized by:
The electronic structure of zinc telluride shows a direct bandgap nature, making it efficient for optical applications. The band structure calculations indicate that the conduction band minimum occurs at the same k-point as the valence band maximum.
Zinc telluride participates in various chemical reactions, particularly during its synthesis:
The mechanism underlying the formation of zinc telluride can be summarized as follows:
This process is influenced by parameters such as temperature, pH, and concentration of reactants, which can significantly affect the size and quality of the resulting nanoparticles .
Zinc telluride exhibits several notable physical and chemical properties:
Characterization techniques such as scanning electron microscopy and X-ray diffraction are commonly employed to analyze its morphology and crystal structure .
Zinc telluride has a broad range of applications due to its semiconductor properties:
Zinc telluride (ZnTe) exhibits polymorphism, with the zincblende (cubic) structure (space group F-43m) being its thermodynamically stable phase at ambient conditions. This structure consists of two interpenetrating face-centered cubic lattices, with zinc cations and telluride anions arranged in a diamond-like framework, each atom tetrahedrally coordinated to four neighbors [1] [6]. The wurtzite (hexagonal) structure represents a metastable phase, achievable under specific growth conditions or epitaxial strain. Theoretical studies confirm that the zincblende phase is energetically favored for ZnTe at standard temperature and pressure, unlike magnesium telluride (MgTe), which stabilizes in the wurtzite structure [6].
The cubic ZnTe structure has a well-defined lattice constant of 6.101 Å (610.1 pm) [1] [2]. In contrast, the hexagonal polymorph exhibits lattice parameters of a = 4.27 Å and c = 6.99 Å [1] or a = 6.1034 Å and c = 15.89 Å as reported for commercial crystals [3]. Under hydrostatic pressure, ZnTe undergoes a reversible structural transition from zincblende (B3) to rock-salt (B1) phase at approximately 19–19.2 GPa, accompanied by a ~18% volume reduction [4]. Thermal expansion behavior is characterized by a linear coefficient of 8.19 µm/m·°C at 20°C [2] or 6.8×10⁻⁶/K [3], indicating moderate dimensional stability under thermal load.
Table 1: Structural Parameters of Zinc Telluride
Property | Zincblende (Cubic) | Wurtzite (Hexagonal) |
---|---|---|
Space Group | F-43m | P6₃mc |
Lattice Parameter (a) | 6.101 Å | 4.27 Å / 6.1034 Å |
Lattice Parameter (c) | - | 6.99 Å / 15.89 Å |
Stability at STP | Stable | Metastable |
Phase Transition Pressure | 19–19.2 GPa (→B1) | - |
ZnTe possesses a direct bandgap of 2.26 eV at 300 K [1] [2] [3], enabling efficient band-to-band optical transitions. This places its optical absorption edge in the green region of the visible spectrum (~549 nm). The electronic band structure features a valence band maximum (VBM) and conduction band minimum (CBM) at the Γ-point in the Brillouin zone. First-principles calculations reveal a valence band deformation potential of +0.85 eV for uniaxial strain and +1.6 eV for hydrostatic pressure [6]. The exciton Bohr radius in ZnTe is notably large (~6.5 nm) due to relatively low carrier effective masses and high dielectric constant, enhancing quantum confinement effects in nanostructured forms.
ZnTe is intrinsically a p-type semiconductor due to tellurium vacancies and zinc antisite defects acting as native acceptors [1] [4]. Its exceptional dopability enables controlled p-type conduction using elements like:
The hole mobility reaches 100 cm²/V·s at room temperature [2], significantly higher than electron mobility due to valence band structure characteristics. Under high pressure approaching the phase transition (19 GPa), the bandgap deformation potential becomes less negative, and the VBM deformation potential increases, influencing dopant ionization energies [4] [6].
ZnTe offers a remarkably broad transmission window spanning from 0.62 µm (near-infrared) to 20 µm (long-wave infrared) [3]. This makes it invaluable for infrared optics and terahertz applications. Its refractive index follows dispersion described by Marple's equation [5]:$$n^2-1=3.27+\frac{3.01λ^2}{λ^2-0.142}$$At 10.6 µm (CO₂ laser wavelength), ZnTe exhibits anisotropic refractive indices: nx = 2.7233, ny = 2.6975, nz = 2.3745 for hexagonal crystals [3], while cubic crystals show n = 3.56 at visible wavelengths [1] [2]. The dielectric constant is measured at 10.4 [2], consistent with its high polarizability.
ZnTe possesses significant nonlinear susceptibility, with a second-order nonlinear coefficient of d₁₄ = 54 pm/V [3]. This facilitates efficient frequency conversion processes including:
The high nonlinearity, combined with broad transmission, positions ZnTe as a premier material for terahertz time-domain spectroscopy and real-time imaging systems. Vanadium-doped ZnTe (ZnTe:V) further enhances photorefractive performance between 600–1300 nm for optical limiting and holographic interferometry [1].
ZnTe exhibits moderate thermal conductivity of 10.8–43 W/m·K at 25°C [1] [3], varying based on crystalline perfection and doping levels. Its specific heat capacity is 0.264 J/g·°C [1] [2]. The linear thermal expansion coefficient ranges between 6.8–8.19×10⁻⁶/K near room temperature [2] [3]. This thermal expansion behavior is critical for heterostructure engineering, as mismatches with substrates like GaAs (5.8×10⁻⁶/K) can induce strain affecting optoelectronic performance. The Debye temperature is reported at -50°C (223 K) [2], reflecting its relatively soft lattice dynamics.
Table 2: Thermal and Mechanical Characteristics
Property | Value | Conditions |
---|---|---|
Thermal Conductivity | 10.8–43 W/m·K | 25°C |
Specific Heat Capacity | 0.264 J/g·°C | Constant pressure |
Linear Expansion Coefficient | 6.8–8.19×10⁻⁶/K | 20–25°C |
Knoop Microhardness | 900 N/mm² | Indentation measurement |
Mohs Hardness | 5 | Scale comparison |
Mechanical properties include a Knoop microhardness of 900 N/mm² [2] and Mohs hardness of 5 [3], categorizing it as a moderately hard semiconductor. Under high pressure, elastic constants (C11, C12, C44) exhibit systematic variation, with C11 increasing linearly up to the phase transition pressure [4]. ZnTe demonstrates radiation stability suitable for optoelectronic devices but undergoes surface oxidation when irradiated by high-intensity beams in oxygen-containing environments [1]. The heat of formation is 376 kJ/mol [2], indicating thermodynamic stability consistent with its high melting point of 1238–1295°C [1] [2] [3].
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